
Spectroscopic Profile of Mesitaldehyde: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mesitaldehyde

Cat. No.: B022134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Mesitaldehyde (2,4,6-trimethylbenzaldehyde), a key aromatic aldehyde. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable data for substance identification, purity assessment, and

structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Mesitaldehyde.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Mesitaldehyde is characterized by distinct signals corresponding to

the aldehydic proton, aromatic protons, and methyl group protons.

Table 1: ¹H NMR Spectroscopic Data for Mesitaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Singlet 1H
Aldehydic proton (-

CHO)

~6.9 Singlet 2H
Aromatic protons (Ar-

H)

~2.5 Singlet 6H
Two ortho methyl

groups (2,6-CH₃)

~2.3 Singlet 3H
One para methyl

group (4-CH₃)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and

concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the different carbon environments within the

Mesitaldehyde molecule.

Table 2: ¹³C NMR Spectroscopic Data for Mesitaldehyde

Chemical Shift (δ) ppm Assignment

~193 Carbonyl carbon (C=O)

~141 Aromatic carbon (C4)

~139 Aromatic carbons (C2, C6)

~130 Aromatic carbon (C1)

~129 Aromatic carbons (C3, C5)

~21 Methyl carbons (2,6-CH₃)

~20 Methyl carbon (4-CH₃)
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Note: Chemical shifts are approximate and may vary slightly depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of Mesitaldehyde shows characteristic absorption bands for the aldehyde

and aromatic functionalities.

Table 3: IR Spectroscopic Data for Mesitaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~2920 Strong C-H stretch (methyl groups)

~2860 Medium C-H stretch (aldehydic C-H)

~1695 Strong
C=O stretch (aromatic

aldehyde)

~1605 Medium C=C stretch (aromatic ring)

~1460 Medium C-H bend (methyl groups)

~850 Strong
C-H bend (aromatic, out-of-

plane)

Note: Peak positions are approximate.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Mesitaldehyde, aiding in its identification and structural confirmation. The electron ionization

(EI) mass spectrum typically shows a prominent molecular ion peak and several characteristic

fragment ions.

Table 4: Mass Spectrometry Data for Mesitaldehyde
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m/z Relative Abundance (%) Proposed Fragment Ion

148 ~70 [M]⁺ (Molecular Ion)

147 100 [M-H]⁺ (Base Peak)

119 ~70 [M-CHO]⁺

91 ~30 [C₇H₇]⁺ (Tropylium ion)

77 ~20 [C₆H₅]⁺ (Phenyl ion)

Proposed Fragmentation Pattern
The fragmentation of Mesitaldehyde in an EI mass spectrometer can be rationalized as

follows:

Mesitaldehyde
[C₁₀H₁₂O]⁺˙
m/z = 148

[M-H]⁺
m/z = 147- H•

[M-CHO]⁺
m/z = 119

- CHO•
[C₇H₇]⁺
m/z = 91

- C₂H₂ [C₆H₅]⁺
m/z = 77

- CH₂

Click to download full resolution via product page

Caption: Proposed fragmentation of Mesitaldehyde.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Mesitaldehyde in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to

the appropriate frequency for ¹H or ¹³C nuclei.

Data Acquisition: The magnetic field is shimmed to improve homogeneity. A series of

radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is

recorded.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g.,

TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid

Mesitaldehyde directly onto the ATR crystal.

Background Scan: Record a background spectrum of the empty ATR crystal to subtract

atmospheric and instrumental interferences.

Sample Scan: Acquire the IR spectrum of the sample.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of Mesitaldehyde is introduced into the mass

spectrometer, typically via a direct insertion probe or a gas chromatograph, where it is

vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

Fragmentation: The energetically unstable molecular ions fragment into smaller, charged

species.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a chemical compound like

Mesitaldehyde is illustrated below.

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Prepare Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Process NMR Data Process IR Data Process MS Data

Structural Elucidation
Purity Assessment

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b022134?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

